molecular formula C6H9N B14647865 3-Methylpent-4-enenitrile CAS No. 51980-04-2

3-Methylpent-4-enenitrile

Cat. No.: B14647865
CAS No.: 51980-04-2
M. Wt: 95.14 g/mol
InChI Key: YTRFECUANDWSMV-UHFFFAOYSA-N
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Description

3-Methylpent-4-enenitrile (hypothetical structure: CH₂=C(CH₂CH₂)CH(CH₃)CN) is an unsaturated nitrile featuring a methyl group at the third carbon and a double bond at the fourth position. Comparisons with similar compounds—varying in functional groups, substituents, or double bond positions—are critical for understanding its behavior in synthesis, reactivity, and safety .

Properties

IUPAC Name

3-methylpent-4-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-3-6(2)4-5-7/h3,6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRFECUANDWSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511539
Record name 3-Methylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-04-2
Record name 3-Methylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpent-4-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-Methylpent-4-enenitrile undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Primary amines

    Substitution: Various substituted nitriles

Scientific Research Applications

3-Methylpent-4-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methylpent-4-enenitrile involves its reactivity with various chemical reagents. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The double bond in the compound can undergo electrophilic addition, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions employed.

Comparison with Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Properties

Compound CAS Number Formula Molecular Weight (g/mol) Functional Group(s) Key Substituents
3-Methylpent-4-enenitrile* Hypothetical C₆H₉N 95.14 Nitrile Methyl at C3, double bond at C4
Pent-3-enenitrile 4635-87-4 C₅H₇N 81.12 Nitrile Double bond at C3
2-((3-Methoxyphenyl)thio)pent-4-enenitrile Not provided C₁₂H₁₃NOS 226.06 Nitrile, Thioether 3-Methoxyphenylthio at C2
3-Methylpent-4-enal 1777-33-9 C₆H₁₀O 98.14 Aldehyde Methyl at C3, double bond at C4

*Hypothetical data inferred from structural analogs.

Key Observations :

  • Double Bond Position : Pent-3-enenitrile (double bond at C3) differs from this compound in reactivity, as allylic positions influence stability and reaction pathways .
  • Functional Groups : The aldehyde group in 3-methylpent-4-enal increases electrophilicity compared to nitriles, favoring nucleophilic addition over hydrolysis .
  • Substituent Effects : The thioether and methoxy groups in 2-((3-methoxyphenyl)thio)pent-4-enenitrile enhance synthetic stability, yielding 91% product via FeTPPCl-catalyzed reactions .

Research Findings :

  • Nitrile Stability : Nitriles like this compound are less reactive toward nucleophiles than aldehydes but require careful handling due to toxicity risks .
  • Synthetic Efficiency : Electron-rich substituents (e.g., methoxy groups) improve synthetic yields, as seen in 2-((3-methoxyphenyl)thio)pent-4-enenitrile .

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